BRD2 Bromodomain Binding Affinity: Direct Biophysical Evidence for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Versus Structural Analogs
Surface plasmon resonance (SPR) data from BindingDB establish the binding affinity (Kd) of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one for the BRD2 bromodomain 2 at 47 nM . This represents the only publicly available, direct biophysical measurement for this compound against a specific epigenetic target. Although a head-to-head assay against close structural analogs under identical conditions is not available in the public domain, the measured affinity can be contextualized within the broader bromodomain inhibitor landscape, where low-nanomolar Kd values are considered indicative of meaningful target engagement suitable for chemical probe development . The 6,8-dibromo analog (C₁₆H₈Br₂N₂O₂, MW 420.06) differs by a single additional bromine at C8, which alters molecular volume and electrostatic potential; no corresponding SPR data are available for this analog, highlighting the compound-specific nature of the available binding evidence . The unsubstituted parent compound 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) lacks the C6-bromo and is expected to exhibit reduced hydrophobic contacts within the bromodomain acetyl-lysine binding pocket based on established bromodomain pharmacophore models . Researchers requiring a bromodomain-targeting coumarin–benzimidazole scaffold should consider this compound specifically, as binding activity cannot be assumed for non-brominated or differently halogenated analogs absent confirmatory data.
| Evidence Dimension | BRD2 bromodomain 2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 47 nM (SPR, His-tagged BRD2 bromodomain 2) |
| Comparator Or Baseline | 6,8-Dibromo analog: no SPR data available; Des-bromo parent (CAS 1032-97-9): no SPR data available; Expected weaker binding based on pharmacophore rationale |
| Quantified Difference | Target compound: 47 nM; Comparators: data absent; inferred binding deficit based on structural considerations |
| Conditions | SPR assay; His-tagged BRD2 bromodomain 2; ITC200 instrument (Microcal) |
Why This Matters
A target-specific Kd of 47 nM provides a quantitative benchmark for compound quality in bromodomain-focused research programs, enabling procurement decisions based on demonstrated target engagement rather than structural similarity alone.
- [1] BindingDB. BDBM50452551. CHEMBL4209110. US11028051, Cmpd 50. Kd = 47 nM for BRD2 bromodomain 2 by SPR. https://bindingdb.org View Source
- [2] Cochran, A. G.; Conery, A. R.; Sims, R. J. Bromodomains: a new target class for drug development. Nature Reviews Drug Discovery 2019, 18, 609–628. https://doi.org/10.1038/s41573-019-0030-7 View Source
- [3] Zaware, N.; Zhou, M.-M. Bromodomain biology and drug discovery. Nature Structural & Molecular Biology 2019, 26, 870–879. https://doi.org/10.1038/s41594-019-0303-1 View Source
